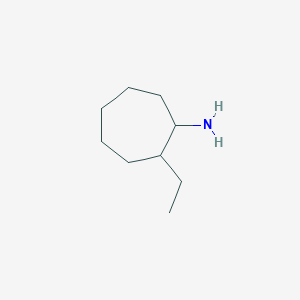

2-Ethylcycloheptan-1-amine

Description

2-Ethylcycloheptan-1-amine is a cycloheptane derivative featuring an ethyl substituent at the 2-position and a primary amine group at the 1-position. The cycloheptane ring confers conformational flexibility, while the ethyl group enhances lipophilicity compared to smaller alkyl substituents (e.g., methyl). This compound is structurally analogous to other cycloheptan-1-amine derivatives but distinguishes itself through its substituent size and electronic effects. While direct data on its synthesis or applications are absent in the provided evidence, insights can be drawn from structurally related compounds .

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

2-ethylcycloheptan-1-amine |

InChI |

InChI=1S/C9H19N/c1-2-8-6-4-3-5-7-9(8)10/h8-9H,2-7,10H2,1H3 |

InChI Key |

SNSZODQYXSYNAX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylcycloheptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with ethyl bromide, followed by reductive amination. The reaction typically proceeds as follows:

Alkylation: Cycloheptanone reacts with ethyl bromide in the presence of a strong base such as sodium hydride to form 2-ethylcycloheptanone.

Reductive Amination: The 2-ethylcycloheptanone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride to yield this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethylcycloheptan-1-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

2-Ethylcycloheptan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Ethylcycloheptan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as a substrate or inhibitor, modulating the activity of these targets. The compound’s effects are mediated through pathways involving amine oxidases and other related enzymes, leading to the formation of active metabolites .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 2-position significantly influences molecular weight, polarity, and solubility. Key comparisons include:

| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 2-Ethylcycloheptan-1-amine | Ethyl (C2H5) | C9H19N | 141.26 (calc.) | Moderate lipophilicity; neutral amine |

| 2-(2-Methoxyethoxy)cycloheptan-1-amine | Methoxyethoxy (C3H7O2) | C10H21NO2 | 187.28 | Increased polarity due to ether oxygen |

| 2-[(2-Ethylhexyl)oxy]cycloheptan-1-amine | Ethylhexyloxy (C8H17O) | C15H31NO | 241.41 | High lipophilicity; bulky substituent |

| 1-(2-Phenoxyethyl)cyclopentan-1-amine | Phenoxyethyl (C8H9O) | C13H19NO | 205.30 | Aromatic interactions; cyclopentane core |

| 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride | Ethoxyethyl (C4H9O) | C9H20ClNO | 193.72 (calc.) | Polar due to ether; salt enhances solubility |

Key Observations :

- Lipophilicity : The ethyl substituent in this compound offers intermediate lipophilicity between the polar methoxyethoxy group and the highly lipophilic ethylhexyloxy group .

- Solubility : Neutral amines like this compound are less water-soluble than hydrochlorides (e.g., 1-(2-ethoxyethyl)cyclopentan-1-amine hydrochloride) .

- Steric Effects : Bulky substituents (e.g., ethylhexyloxy) may hinder enzyme interactions or synthetic accessibility compared to smaller groups like ethyl .

Ring Size and Conformational Flexibility

- Cycloheptane vs. For instance, 1-(2-phenoxyethyl)cyclopentan-1-amine (cyclopentane core) may adopt more rigid conformations compared to cycloheptane derivatives .

- Biological Implications : Transaminase-catalyzed synthesis of cyclohexane-1-amines () suggests that ring size affects enzymatic recognition. Cycloheptane derivatives like this compound may exhibit distinct substrate specificity in biocatalytic processes .

Biological Activity

2-Ethylcycloheptan-1-amine is a cyclic amine compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C9H17N

- Molecular Weight: 155.24 g/mol

- CAS Number: 91391-67-2

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the modulation of monoamines such as dopamine and serotonin. Research indicates that compounds with similar structures often exhibit effects on the central nervous system (CNS), which may include:

- Dopaminergic Activity: Potential stimulation or inhibition of dopamine receptors.

- Serotonergic Activity: Interaction with serotonin receptors, influencing mood and anxiety levels.

Pharmacological Effects

Research studies have documented various pharmacological effects associated with this compound:

- CNS Stimulation: Some studies suggest that this compound may exhibit stimulant properties, enhancing alertness and cognitive function.

- Anxiolytic Effects: Preliminary findings indicate potential anxiolytic effects, which could be beneficial in treating anxiety disorders.

- Antidepressant Activity: The modulation of serotonin levels may contribute to antidepressant-like effects.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| CNS Stimulation | Increased alertness | |

| Anxiolytic Activity | Reduced anxiety | |

| Antidepressant Effects | Improved mood |

Case Study 1: CNS Effects in Animal Models

A study investigating the CNS effects of this compound in rodents found that administration led to increased locomotor activity, suggesting stimulant properties. The study utilized various dosages to assess dose-dependent effects on behavior and neurotransmitter levels.

Case Study 2: Anxiolytic Potential

Another research effort focused on the anxiolytic potential of this compound using established models such as the elevated plus maze and open field tests. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, supporting its potential use in anxiety management.

Research Findings

Recent research has highlighted the importance of structural modifications in cyclic amines for enhancing biological activity. Studies comparing this compound with other cyclic amines have shown that subtle changes can significantly impact receptor affinity and overall pharmacological profile.

Comparative Analysis of Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclic structure with ethyl group | Stimulant, anxiolytic |

| NE100 (similar structure) | Propyl side chain | Antipsychotic |

| Cyclohexylamine | Non-cyclic structure | Moderate CNS effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.